molecular formula C9H9NO3 B12645441 3-(2-Nitro-1-propen-1-yl)phenol CAS No. 61131-60-0

3-(2-Nitro-1-propen-1-yl)phenol

Cat. No.: B12645441
CAS No.: 61131-60-0
M. Wt: 179.17 g/mol
InChI Key: PSRIKSDCVRDVKZ-UHFFFAOYSA-N
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Description

m-(2-Nitro-1-propenyl)phenol is an organic compound with the molecular formula C9H9NO3 It is a phenolic compound characterized by the presence of a nitro group and a propenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(2-Nitro-1-propenyl)phenol typically involves the nitration of m-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the propenyl group.

Industrial Production Methods

Industrial production of m-(2-Nitro-1-propenyl)phenol may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

m-(2-Nitro-1-propenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

m-(2-Nitro-1-propenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-(2-Nitro-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    m-(2-Nitro-1-propenyl)phenol: Unique due to the presence of both nitro and propenyl groups.

    m-Nitrophenol: Lacks the propenyl group, resulting in different chemical properties.

    m-Propenylphenol: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

m-(2-Nitro-1-propenyl)phenol stands out due to its dual functional groups, which confer unique reactivity and potential applications. The combination of nitro and propenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.

Properties

CAS No.

61131-60-0

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-(2-nitroprop-1-enyl)phenol

InChI

InChI=1S/C9H9NO3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3

InChI Key

PSRIKSDCVRDVKZ-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C1=CC(=CC=C1)O)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=CC=C1)O)[N+](=O)[O-]

Origin of Product

United States

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